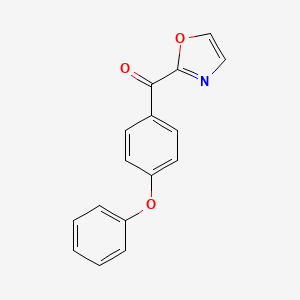2-(4-Phenoxybenzoyl)oxazole
CAS No.: 898759-95-0
Cat. No.: VC2289564
Molecular Formula: C16H11NO3
Molecular Weight: 265.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 898759-95-0 |
|---|---|
| Molecular Formula | C16H11NO3 |
| Molecular Weight | 265.26 g/mol |
| IUPAC Name | 1,3-oxazol-2-yl-(4-phenoxyphenyl)methanone |
| Standard InChI | InChI=1S/C16H11NO3/c18-15(16-17-10-11-19-16)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H |
| Standard InChI Key | SETVYQYNYUPHSL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=NC=CO3 |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=NC=CO3 |
Introduction
2-(4-Phenoxybenzoyl)oxazole is a synthetic organic compound with the molecular formula C16H11NO3 and a molecular weight of 265.26 g/mol. It is primarily used in research settings and is not intended for human use . This compound belongs to the oxazole class of heterocyclic compounds, which are known for their diverse biological activities and applications in pharmaceutical research.
Synthesis and Preparation
While specific synthesis details for 2-(4-Phenoxybenzoyl)oxazole are not widely available, compounds of this nature are typically synthesized through condensation reactions involving oxazole rings and benzoyl derivatives. Stock solutions can be prepared by dissolving the compound in suitable solvents, such as DMSO, and then diluting it to the desired concentration .
Biological Activity
While there is no specific information on the biological activity of 2-(4-Phenoxybenzoyl)oxazole, oxazole derivatives are known to exhibit a range of biological activities. For instance, some oxazole compounds have shown antiprotozoal activity, as demonstrated by 2-amino-4-(p-benzoyloxyphenyl)oxazole, which exhibits significant activity against Giardia lamblia .
Future Directions
Future research should focus on exploring the biological activities of 2-(4-Phenoxybenzoyl)oxazole, including its potential as a therapeutic agent. This could involve in vitro and in vivo studies to assess its efficacy and safety. Additionally, synthesizing derivatives of this compound could provide insights into structure-activity relationships, potentially leading to more effective compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume